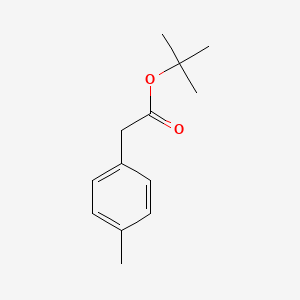

t-Butyl p-tolylacetate

Description

t-Butyl p-tolylacetate is an ester derivative of p-tolylacetic acid, where the hydroxyl group of the carboxylic acid is replaced by a tert-butoxy group. The tert-butyl group introduces steric bulk, which may enhance hydrolytic stability compared to smaller esters like ethyl or methyl derivatives . This compound is hypothesized to serve as a stable intermediate in organic synthesis or pharmaceutical applications, though specific studies are absent in the reviewed literature.

Properties

IUPAC Name |

tert-butyl 2-(4-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10-5-7-11(8-6-10)9-12(14)15-13(2,3)4/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXWYJWBRZOTAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298182 | |

| Record name | tert-Butyl (4-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33155-60-1 | |

| Record name | tert-Butyl (4-methylphenyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33155-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: t-Butyl p-tolylacetate can be synthesized through the esterification of p-toluic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Transesterification: Another method involves the transesterification of methyl p-toluate with tert-butyl alcohol using a base catalyst like sodium methoxide.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of acid or base catalysts in these reactors ensures efficient conversion of starting materials to the desired ester.

Chemical Reactions Analysis

Transesterification Reactions

Transesterification is a significant reaction involving t-butyl p-tolylacetate, where the ester undergoes exchange with another alcohol. Recent studies have demonstrated that t-butyl esters can be efficiently converted into other esters using phosphorus trichloride (PCl3) as a catalyst.

-

Mechanism : The reaction proceeds through the formation of an acid chloride intermediate, which then reacts with an alcohol to form the new ester.

-

Yield Data : For example, when t-butyl benzoate was subjected to transesterification with methanol using PCl3, yields reached up to 92% under optimized conditions .

| Entry | Reaction Conditions | Yield (%) |

|---|---|---|

| 1 | Sealed tube, N2 | 83 |

| 2 | Sealed tube, air | 92 |

| 3 | Sealed tube, air | 44 |

| 4 | Sealed tube, air | 92 |

| 5 | Sealed tube, 60 °C, air | 87 |

Aminolysis Reactions

Aminolysis is another important reaction involving this compound, where the ester reacts with amines to form amides.

-

Mechanism : Similar to transesterification, the reaction involves the formation of an acid chloride intermediate that subsequently reacts with an amine.

-

Yield Data : The aminolysis of various t-butyl esters has shown promising results with yields ranging from 71% to 85% depending on the amine used .

| Amine Used | Yield (%) |

|---|---|

| Aniline | 76 |

| Ethylaniline | 85 |

| Benzylamine | 71 |

Nitration Reactions

Nitration of this compound can lead to various substituted products. The presence of the tert-butyl group influences the regioselectivity of electrophilic aromatic substitution reactions.

-

Mechanism : The nitration typically occurs at positions that are less hindered due to steric effects from the tert-butyl group.

-

Product Distribution : Studies indicate that nitration predominantly occurs at the para position relative to the acetate group due to steric hindrance from the tert-butyl substituent .

Scientific Research Applications

Chemistry: t-Butyl p-tolylacetate is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ester functionality makes it a versatile building block for various organic transformations.

Biology and Medicine: While specific biological applications of this compound are limited, its derivatives may possess biological activity and can be used in the development of new drugs and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and as a solvent in various chemical processes. Its stability and reactivity make it suitable for use in polymerization reactions and as a plasticizer.

Mechanism of Action

The mechanism of action of t-Butyl p-tolylacetate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of p-toluic acid and tert-butyl alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares t-butyl p-tolylacetate with structurally related esters:

*Estimated based on tert-butyl ester analogs.

Key Observations:

Steric Effects : The tert-butyl group in this compound likely confers greater hydrolytic stability compared to ethyl p-tolylacetate, which is prone to base-catalyzed hydrolysis during synthetic steps (e.g., in barbituric acid synthesis) .

Biological Activity : Tropine p-tolylacetate (TPTA) demonstrates significant neuropharmacological effects, reducing Na⁺/K⁺ currents in lobster axons via mechanisms similar to procaine . In contrast, this compound’s biological activity remains unstudied.

Synthetic Utility : Ethyl p-tolylacetate is a critical precursor in multi-step syntheses (e.g., for 5-(4-formylphenyl)barbituric acid), whereas tert-butyl esters are often favored in drug design for their stability and controlled release properties .

Physicochemical Properties

- Commercial availability (TCI America™, $104.68–$414.75) highlights its industrial relevance .

- Tropine p-tolylacetate :

Biological Activity

t-Butyl p-tolylacetate, with the molecular formula , is an organic compound classified as an ester derived from p-toluic acid and tert-butyl alcohol. This compound is utilized in various chemical syntheses and has implications in biological research, particularly regarding its derivatives and potential therapeutic applications.

This compound can be synthesized through several methods, including:

- Esterification : The reaction of p-toluic acid with tert-butyl alcohol in the presence of acid catalysts such as sulfuric acid.

- Transesterification : Involves the conversion of methyl p-toluate to this compound using tert-butyl alcohol and a base catalyst like sodium methoxide.

The compound is characterized by its stability and reactivity, which are influenced by the bulky tert-butyl group, affecting its boiling point, solubility, and reactivity compared to other esters such as methyl or ethyl p-toluate.

The biological activity of this compound primarily arises from its ester functionality. The hydrolysis of this ester can yield p-toluic acid and tert-butyl alcohol, which may have distinct biological activities. The mechanism typically involves nucleophilic attack by water on the ester bond, leading to product formation.

Comparative Analysis

To understand how this compound compares to similar compounds, consider the following table:

| Compound | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Ester | Limited direct studies | Potential antimicrobial and anti-inflammatory properties. |

| Methyl p-toluate | Ester | Moderate antimicrobial | Commonly used in flavoring agents. |

| Ethyl p-toluate | Ester | Limited studies | Similar applications as t-butyl variant. |

| Isopropyl p-toluate | Ester | Limited studies | Less steric hindrance than t-butyl variant. |

Case Studies

- Antimicrobial Evaluation : A study investigated various esters derived from p-toluic acid for their antimicrobial properties against foodborne pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential use as food preservatives .

- Anti-inflammatory Research : In a study focused on natural products, derivatives of this compound were tested for their anti-inflammatory effects in vitro. The results showed a reduction in inflammatory markers, supporting further exploration for therapeutic applications .

Q & A

Basic: What are the optimal reaction conditions for synthesizing t-butyl p-tolylacetate to maximize yield and purity?

Methodological Answer:

To optimize synthesis, systematically vary reaction parameters such as temperature (e.g., 25–80°C), catalyst loading (e.g., 0.5–5 mol%), and solvent polarity (e.g., dichloromethane vs. THF). Use control experiments to isolate variables, and monitor progress via TLC or GC-MS. Purification should involve column chromatography with gradient elution (hexane/ethyl acetate) to separate byproducts. Characterize the final product using melting point analysis and HPLC to confirm purity (>95%) .

Advanced: How can researchers resolve contradictions in reported NMR chemical shifts for this compound across studies?

Methodological Answer:

Discrepancies may arise from solvent effects, calibration errors, or impurities. To address this:

- Compile literature data into a comparative table, noting solvents (e.g., CDCl₃ vs. DMSO-d₆), internal standards (TMS vs. DSS), and instrument frequencies (400 MHz vs. 600 MHz).

- Re-run NMR under standardized conditions and cross-validate with 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Publish raw data (e.g., peak integrals, coupling constants) in supplementary materials to enhance reproducibility .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

Prioritize:

- ¹H/¹³C NMR : Identify key peaks (e.g., t-butyl protons at ~1.3 ppm, aromatic protons at ~7.1 ppm).

- IR Spectroscopy : Confirm ester carbonyl stretch (~1740 cm⁻¹) and aryl C-H bending (~830 cm⁻¹).

- Mass Spectrometry (EI-MS) : Validate molecular ion ([M]⁺ at m/z 206) and fragmentation patterns (e.g., loss of t-butyl group).

Report data in tables with units and error margins, adhering to journal guidelines for clarity .

Advanced: What computational approaches model the steric effects of the t-butyl group in this compound’s reactivity?

Methodological Answer:

- Use DFT calculations (e.g., B3LYP/6-31G*) to map steric hindrance around the ester group.

- Compare energy barriers for rotational conformers or nucleophilic attack pathways.

- Validate with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates).

- Leverage software like Gaussian or ORCA, and include basis set details and convergence criteria in methodologies .

Basic: How should researchers design a stability study for this compound under varying storage conditions?

Methodological Answer:

- Experimental Design : Expose samples to stressors (light, humidity, temperature cycles).

- Analytical Metrics : Monitor degradation via HPLC purity checks and LC-MS for byproduct identification.

- Statistical Analysis : Use ANOVA to compare degradation rates across conditions (p < 0.05).

- Reporting : Include time-series data tables with ±SD and storage condition metadata .

Advanced: What strategies reconcile conflicting mechanistic proposals for acid-catalyzed hydrolysis of this compound?

Methodological Answer:

- Conduct isotopic labeling (e.g., ¹⁸O in ester) to track bond cleavage.

- Perform kinetic isotope effects (KIE) studies to distinguish between AAC2 (bimolecular) and AAL1 (unimolecular) mechanisms.

- Compare solvent isotope effects (H₂O vs. D₂O) and pH-rate profiles.

- Use Eyring plots to analyze activation parameters (ΔH‡, ΔS‡) and validate against computational transition states .

Basic: How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

- Provide detailed protocols: exact reagent grades, equipment specifications (e.g., Schlenk line for anhydrous conditions), and purification thresholds.

- Share raw spectral data (e.g., NMR FID files) in open-access repositories.

- Use inter-laboratory validation studies with blinded samples to identify procedural variability .

Advanced: What statistical methods address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Apply multivariate analysis (e.g., PCA or PLS) to correlate reaction parameters (catalyst, temperature) with yield/purity.

- Use control charts (e.g., X-bar/S) to monitor process stability over 10+ batches.

- Perform DoE (Design of Experiments) to optimize interactions between variables and reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.